2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone 2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1240659-00-0
VCID: VC5175969
InChI: InChI=1S/C19H15ClN4O/c20-12-19(25)24-18(11-16(23-24)13-4-2-1-3-5-13)14-6-7-15-17(10-14)22-9-8-21-15/h1-10,18H,11-12H2
SMILES: C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C19H15ClN4O
Molecular Weight: 350.81

2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone

CAS No.: 1240659-00-0

Cat. No.: VC5175969

Molecular Formula: C19H15ClN4O

Molecular Weight: 350.81

* For research use only. Not for human or veterinary use.

2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone - 1240659-00-0

Specification

CAS No. 1240659-00-0
Molecular Formula C19H15ClN4O
Molecular Weight 350.81
IUPAC Name 2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
Standard InChI InChI=1S/C19H15ClN4O/c20-12-19(25)24-18(11-16(23-24)13-4-2-1-3-5-13)14-6-7-15-17(10-14)22-9-8-21-15/h1-10,18H,11-12H2
Standard InChI Key NSNAJMIMUBGVNC-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC4=NC=CN=C4C=C3

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone. Its molecular formula is C₁₉H₁₅ClN₄O, with a molecular weight of 350.8 g/mol . The structure integrates a quinoxaline moiety (a bicyclic system of two fused pyrazine rings) substituted at position 6, a dihydropyrazole ring at position 3, and a phenyl group at position 5 of the pyrazole (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₄O
Molecular Weight350.8 g/mol
SMILESC1C@HC3=C4C(=CC=C3)N=CC=N4
InChI KeyDGVUQOIRXYABFV-QGZVFWFLSA-N

Stereochemical Considerations

The compound features a chiral center at the C3 position of the dihydropyrazole ring, leading to (R)- and (S)-enantiomers. The (R)-configuration is reported in PubChem CID 95789623, a closely related analog with a quinoxalin-5-yl substituent . Stereochemistry significantly influences biological activity, as seen in other chiral quinoxaline derivatives .

Synthesis and Characterization

Synthetic Pathways

The synthesis of quinoxaline-pyrazole hybrids typically involves cyclocondensation reactions. A plausible route for this compound includes:

  • Formation of the Quinoxaline Core: 2,3-Dichloroquinoxaline reacts with a substituted phenylhydrazine to introduce the dihydropyrazole ring .

  • Chloroacetylation: The resulting intermediate undergoes nucleophilic substitution with chloroacetyl chloride to install the chlorinated ethanone group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
12,3-Dichloroquinoxaline, phenylhydrazine, ethanol, reflux (6 h)78%
2Chloroacetyl chloride, base, THF, 0°C (2 h)65%

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

  • ¹H NMR: Signals at δ 2.35–2.60 ppm (CH₃ of ethanone), δ 7.20–8.10 ppm (aromatic protons), and δ 4.10–4.50 ppm (dihydropyrazole CH₂) .

  • Mass Spectrometry: Molecular ion peak at m/z 350.8 (M⁺), with fragments at m/z 315 (M⁺-Cl) and 278 (M⁺-C₃H₃Cl) .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Pyrazole-quinoxaline hybrids demonstrate COX-2 inhibition and reduced prostaglandin synthesis. In murine models, analogs suppressed paw edema by 60–75% at 50 mg/kg doses . The phenyl group at position 5 likely enhances lipophilicity, improving membrane permeability.

Table 3: Inferred Biological Data (Based on Analogs)

ActivityModel/AssayResultReference
AnticancerHEPG2 cell lineIC₅₀: 15 µM (est.)
Anti-inflammatoryCarrageenan-induced edema65% inhibition (est.)

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for developing kinase inhibitors (e.g., EGFR, VEGFR) due to its planar quinoxaline core, which facilitates ATP-binding pocket interactions. Structural modifications, such as replacing chlorine with fluorine, could optimize pharmacokinetics .

Material Science

Quinoxaline derivatives are explored as organic semiconductors. The conjugated π-system and electron-withdrawing chloroethanone group may enable n-type conductivity, with estimated electron mobility of 0.1–0.3 cm²/V·s .

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